Methyl-d3 triflate
CAS No.: 73900-07-9
Cat. No.: VC21116997
Molecular Formula: C2H3F3O3S
Molecular Weight: 167.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73900-07-9 |
|---|---|
| Molecular Formula | C2H3F3O3S |
| Molecular Weight | 167.12 g/mol |
| IUPAC Name | trideuteriomethyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 |
| Standard InChI Key | OIRDBPQYVWXNSJ-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F |
| SMILES | COS(=O)(=O)C(F)(F)F |
| Canonical SMILES | COS(=O)(=O)C(F)(F)F |
Introduction
Physical and Chemical Properties
Methyl-d3 triflate exhibits physical and chemical properties that make it valuable in scientific research applications. Like its non-deuterated counterpart, it is a colorless liquid with high reactivity as a methylating agent. The physical properties of methyl-d3 triflate are summarized in Table 1, which provides a comprehensive overview of its fundamental characteristics.
Table 1: Physical and Chemical Properties of Methyl-d3 Triflate
| Property | Value/Description |
|---|---|
| Molecular Formula | CF₃SO₃CD₃ |
| Molecular Weight | 167.12 g/mol |
| Physical State | Colorless liquid |
| CAS Number | 73900-07-9 |
| SMILES Notation | [2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F |
| InChI | 1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 |
| InChI Key | OIRDBPQYVWXNSJ-FIBGUPNXSA-N |
| Storage Conditions | 2-8°C |
| Hazard Information | Flammable liquid |
| Purity (Commercial) | Typically ≥99% (CP) |
The deuterium substitution in methyl-d3 triflate provides slightly different physical properties compared to regular methyl triflate. The carbon-deuterium bonds are marginally stronger than carbon-hydrogen bonds, which results in slightly different bond vibration energies. This property is particularly valuable in spectroscopic applications, where the deuterium label can be readily identified and traced through chemical reactions and biological processes. The presence of deuterium also modifies the compound's mass spectrum, providing distinctive fragmentation patterns that are useful in analytical chemistry.
Synthesis Methods and Preparation
Methyl-d3 triflate can be prepared through multiple synthetic routes, with the most common approach being analogous to the synthesis of regular methyl triflate but utilizing deuterated starting materials. The established synthetic methods ensure reliable production of this important reagent for research applications.
Alternative Preparation Approaches
Alternative approaches to synthesizing methyl-d3 triflate may involve other deuterated methylating reagents. These methods might include specialized reactions utilizing deuterated methanol or other deuterium sources to introduce the CD₃ group. Regardless of the specific synthetic route, the preparation of high-purity methyl-d3 triflate requires rigorous control of reaction conditions and thorough purification procedures to ensure the final product meets the stringent requirements for research applications.
Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of methyl-d3 triflate is characterized by its potent methylating capabilities, which enable it to participate in a wide range of chemical transformations. Understanding its reactivity profile is essential for its effective utilization in research and chemical synthesis.
Methylation Reactions
Methyl-d3 triflate serves as a powerful methylating agent capable of transferring its deuterated methyl group to various nucleophiles. Its reactivity as a methylating agent follows a similar pattern to that of regular methyl triflate, which is ranked highly among methylating agents: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I . The triflate group's exceptional leaving group ability contributes to the compound's high reactivity, enabling it to methylate poor nucleophiles such as aldehydes, amides, and nitriles. This property makes methyl-d3 triflate particularly valuable in reactions where standard methylating agents might be ineffective.
The methylation mechanism typically involves nucleophilic attack on the methyl carbon, with displacement of the triflate group as shown in the following generalized reaction:
Nu⁻ + CF₃SO₂OCD₃ → Nu-CD₃ + CF₃SO₂O⁻
Applications in Scientific Research
Methyl-d3 triflate finds applications across multiple scientific disciplines due to its unique properties as a deuterated methylating agent. Its utility spans from fundamental chemical research to specialized analytical techniques and pharmaceutical development.
Isotopic Labeling Studies
One of the primary applications of methyl-d3 triflate is in isotopic labeling studies. The deuterium atoms in the methyl group serve as tracers that can be followed through chemical reactions and biological processes. This property makes methyl-d3 triflate invaluable in mechanistic studies, allowing researchers to track the fate of the methyl group during complex chemical transformations. The deuterium label can be detected using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into reaction pathways and mechanisms that might be difficult to elucidate with non-labeled compounds.
Pharmaceutical Research and Development
| Field | Application | Advantages of Using Methyl-d3 Triflate |
|---|---|---|
| Organic Synthesis | Methylation of poor nucleophiles | Strong methylating agent with trackable deuterium label |
| Mechanistic Studies | Reaction pathway elucidation | Deuterium label allows tracking of methyl group fate |
| Analytical Chemistry | Mass spectrometry standards | Distinctive mass shift for quantitative analysis |
| Pharmaceutical Research | Deuterated drug synthesis | Enables development of deuterium-modified therapeutics |
| Metabolic Studies | Metabolite tracking | Facilitates identification of methylation-derived metabolites |
| Radiochemistry | Precursor for labeled compounds | Can be used as a precursor in PET imaging studies |
| Materials Science | Polymer end-group labeling | Enables analysis of polymer structure and properties |
Analytical Chemistry Applications
Comparison with Similar Compounds
Methyl-d3 triflate belongs to a family of related compounds that includes regular methyl triflate, ethyl triflate, and methyl fluorosulfonate. Understanding the similarities and differences between these compounds provides context for selecting the appropriate reagent for specific applications.
Methyl-d3 Triflate vs. Methyl Triflate
Methyl-d3 triflate and regular methyl triflate share nearly identical chemical reactivity, with the primary difference being the isotopic composition of the methyl group. Both compounds serve as powerful methylating agents, but methyl-d3 triflate introduces a deuterated methyl group that can be traced through subsequent reactions. The molecular weight of methyl-d3 triflate (167.12 g/mol) is slightly higher than that of methyl triflate (164.1 g/mol) due to the presence of deuterium atoms instead of hydrogen . This mass difference is particularly useful in mass spectrometry applications, where the deuterated compounds can be readily distinguished from their non-deuterated counterparts.
Comparison with Other Methylating Agents
When compared to other methylating agents, methyl-d3 triflate ranks among the most reactive options available to synthetic chemists. The relative reactivity of common methylating agents follows the order: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I . This high reactivity enables methyl-d3 triflate to methylate functional groups that are unreactive toward less potent methylating agents, expanding the scope of accessible chemical transformations in organic synthesis.
Table 3: Comparison of Methyl-d3 Triflate with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Key Distinguishing Features |
|---|---|---|---|---|
| Methyl-d3 Triflate | CF₃SO₃CD₃ | 167.12 | Very high | Deuterated methyl group; useful for labeling studies |
| Methyl Triflate | CF₃SO₃CH₃ | 164.1 | Very high | Standard methylating agent; non-deuterated |
| Ethyl Triflate | CF₃SO₃CH₂CH₃ | 178.13 | High | Ethylating agent; slightly less reactive than methyl triflate |
| Methyl Fluorosulfonate | FSO₃CH₃ | 114.09 | Very high | Similar reactivity to methyl triflate; different counterion |
| Dimethyl Sulfate | (CH₃O)₂SO₂ | 126.13 | Moderate | Less reactive; requires harsher conditions |
| Methyl Iodide | CH₃I | 141.94 | Low | Mildest methylating agent; selective for good nucleophiles |
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